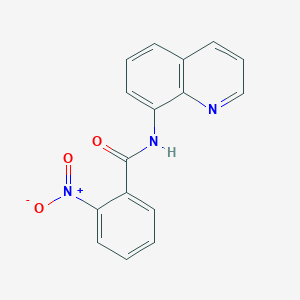
2-nitro-N-(quinolin-8-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-nitro-N-(quinolin-8-yl)benzamide is a chemical compound that features a benzamide core substituted with a nitro group at the 2-position and a quinolin-8-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-nitro-N-(quinolin-8-yl)benzamide typically involves the following steps:
Nitration of Benzamide: Benzamide is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 2-position.
Formation of Quinolin-8-yl Amine: Quinoline is reacted with an appropriate amine source to form quinolin-8-yl amine.
Coupling Reaction: The nitrated benzamide is then coupled with quinolin-8-yl amine under suitable conditions, often using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and coupling reactions, as well as advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-nitro-N-(quinolin-8-yl)benzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Oxidation: The quinoline ring can be oxidized under specific conditions to form quinoline N-oxide derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Major Products
Reduction: 2-amino-N-(quinolin-8-yl)benzamide.
Substitution: Various substituted quinoline derivatives.
Oxidation: Quinoline N-oxide derivatives.
Aplicaciones Científicas De Investigación
2-nitro-N-(quinolin-8-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is used as a precursor for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and infectious diseases.
Material Science: The compound’s unique structural properties make it useful in the development of novel materials with specific electronic and optical properties.
Biological Studies: It is employed in studies investigating the interaction of quinoline derivatives with biological targets, such as enzymes and receptors.
Mecanismo De Acción
The mechanism of action of 2-nitro-N-(quinolin-8-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The quinoline moiety can intercalate with DNA or interact with proteins, affecting their function and leading to potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
2-nitro-N-(quinolin-8-yl)benzamide: Unique due to the presence of both a nitro group and a quinoline moiety.
2-amino-N-(quinolin-8-yl)benzamide: Similar structure but with an amino group instead of a nitro group.
N-(quinolin-8-yl)benzamide:
Uniqueness
This compound is unique due to its combination of a nitro group and a quinoline moiety, which imparts distinct chemical and biological properties
Propiedades
IUPAC Name |
2-nitro-N-quinolin-8-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O3/c20-16(12-7-1-2-9-14(12)19(21)22)18-13-8-3-5-11-6-4-10-17-15(11)13/h1-10H,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDBABUXYHZAPFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC3=C2N=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-fluorophenyl)-N-[(4-methoxyphenyl)sulfonyl]glycine](/img/structure/B5740633.png)
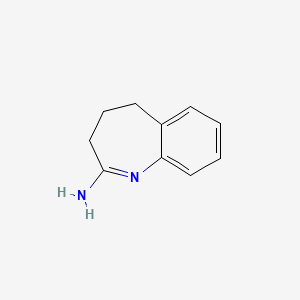
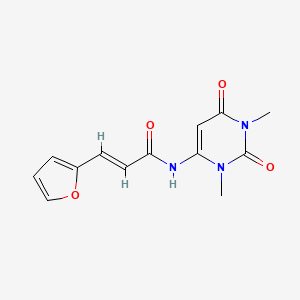
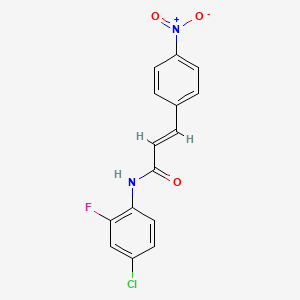
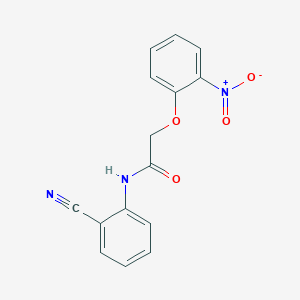
![(1,3-Dioxobenzo[de]isoquinolin-2-yl) butanoate](/img/structure/B5740668.png)
![2-[3-(4-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5740670.png)
![2-(4-chloro-5-{[4-(4-fluorophenyl)-1-piperazinyl]sulfonyl}-2-methylphenoxy)acetamide](/img/structure/B5740691.png)
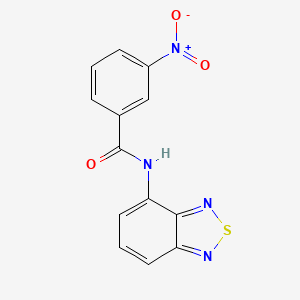
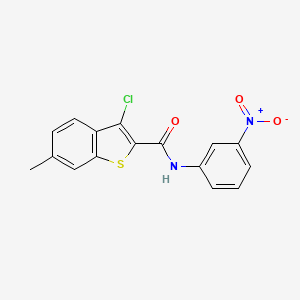
![N'-[(2,4-difluorophenyl)methyl]-N'-ethyl-N,N-dimethylethane-1,2-diamine](/img/structure/B5740698.png)
![3-{[(4-tert-butylphenoxy)acetyl]amino}-4-methylbenzoic acid](/img/structure/B5740701.png)
![2-methyl-N-[5-(1-methyl-1-propen-1-yl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5740707.png)
![N-(3,4-DIMETHOXYPHENYL)-N'-[2-(METHYLSULFANYL)PHENYL]UREA](/img/structure/B5740724.png)
